molecular formula C20H18F3N3O2S B2946481 4-(1-methyl-1H-pyrazol-4-yl)-2-((3-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034567-35-4

4-(1-methyl-1H-pyrazol-4-yl)-2-((3-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2946481
CAS No.: 2034567-35-4
M. Wt: 421.44
InChI Key: JHSRGCQSEWOPRR-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-4-yl)-2-((3-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a pyrazole ring, a trifluoromethyl group, and a tetrahydroisoquinoline moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-((3-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the sulfonyl group. The final step involves the formation of the tetrahydroisoquinoline ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-4-yl)-2-((3-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(1-methyl-1H-pyrazol-4-yl)-2-((3-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe for studying biological processes and as a potential lead compound for drug discovery.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-2-((3-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-methyl-1H-pyrazol-4-yl)pyridine
  • 1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives

Uniqueness

Compared to similar compounds, 4-(1-methyl-1H-pyrazol-4-yl)-2-((3-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances metabolic stability and bioavailability, while the sulfonyl group contributes to its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-2-[3-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c1-25-11-15(10-24-25)19-13-26(12-14-5-2-3-8-18(14)19)29(27,28)17-7-4-6-16(9-17)20(21,22)23/h2-11,19H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSRGCQSEWOPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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